molecular formula C11H15ClFNO B13262438 1-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13262438
M. Wt: 231.69 g/mol
InChI Key: NTJUGIRSUDGSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with a complex structure that includes a chloro-fluorophenyl group, an amino group, and a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves multiple steps. One common method starts with the preparation of 1-(3-Chloro-2-fluorophenyl)-2-methyl-1-propanone, which is then reacted with an appropriate amine to introduce the amino group. The final step involves the reduction of the ketone to the corresponding alcohol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro or fluoro groups.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could introduce a new functional group in place of the chloro or fluoro groups.

Scientific Research Applications

1-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro groups enhance its binding affinity, while the amino and alcohol groups facilitate interactions with biological molecules. This compound may inhibit specific enzymes or modulate receptor activity, leading to its observed effects .

Comparison with Similar Compounds

  • 1-(3-Chloro-2-fluorophenyl)-2-methyl-1-propanone
  • 2-Amino-2-methyl-1-propanol
  • 2-Methylpropan-2-ol

Comparison: 1-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-2-ol is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

1-[(3-chloro-2-fluorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H15ClFNO/c1-11(2,15)7-14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H2,1-2H3

InChI Key

NTJUGIRSUDGSGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=C(C(=CC=C1)Cl)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.